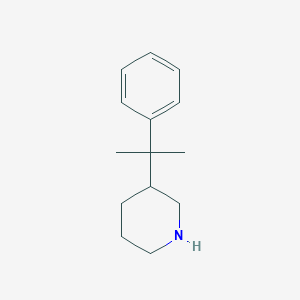

3-(2-Phenylpropan-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-(2-phenylpropan-2-yl)piperidine |

InChI |

InChI=1S/C14H21N/c1-14(2,12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,6,9-11H2,1-2H3 |

InChI Key |

XHHXLAVLQJDFPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(2-Phenylpropan-2-yl)piperidine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections can be considered.

The first and most intuitive disconnection is at the C-C bond between the piperidine (B6355638) ring and the 2-phenylpropan-2-yl group. This leads to a 3-lithiated or 3-Grignard piperidine derivative and 2-phenyl-2-propyl halide or another suitable electrophile. A variation of this approach involves the Negishi cross-coupling, which has been shown to be highly diastereoselective for the preparation of substituted piperidines. acs.org

A second approach involves disconnecting the C-N and C-C bonds within the piperidine ring itself. This strategy would build the piperidine ring with the substituent already in place or introduced during the cyclization process. This could involve, for example, the cyclization of a linear amino-aldehyde or a related substrate. nih.gov

Classical and Modern Approaches to Piperidine Ring Synthesis

The construction of the piperidine ring is a well-established area of synthetic organic chemistry, with numerous methods available. nih.govorganic-chemistry.org

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov This can be achieved through various reactions, including:

Reductive Amination of Dicarbonyl Compounds: A δ-dicarbonyl compound can react with an amine to form an enamine or imine, which then undergoes intramolecular cyclization and reduction to yield a piperidine.

Aza-Prins Cyclization: This reaction involves the cyclization of a homoallylic amine with an aldehyde to form a 4-hydroxypiperidine, which can be further modified. usm.edu

Radical Cyclization: Radical-mediated cyclization of unsaturated amines offers another route to the piperidine core. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of an imine with a terminal dihaloalkane presents a modern and efficient method for synthesizing piperidine derivatives. nih.govbeilstein-journals.org

A variety of catalysts, including those based on iridium, palladium, and rhodium, have been developed to facilitate these cyclization reactions, often with high yields and stereoselectivity. nih.govorganic-chemistry.org

Reduction Strategies for Pyridine (B92270) and Piperidinone Precursors

The reduction of pyridine and its derivatives is a common and effective method for synthesizing piperidines. organic-chemistry.orgwikipedia.org

Hydrogenation of Pyridines: Catalytic hydrogenation of pyridines using catalysts such as platinum, palladium, rhodium, or nickel is a widely used industrial method. wikipedia.orgsciencemadness.org This can be achieved under various conditions, from high pressure and temperature to milder conditions using specific catalysts. nih.govorganic-chemistry.org A modified Birch reduction using sodium in ethanol (B145695) can also reduce pyridine to piperidine. wikipedia.org

Reduction of Pyridine N-oxides: A mild procedure using ammonium (B1175870) formate (B1220265) and palladium on carbon can efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org

Reduction of Piperidinones: Piperidinones, which are cyclic amides, can be reduced to piperidines using powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). dtic.mil 4-Piperidones are particularly useful intermediates in the synthesis of various piperidine derivatives. dtic.milyoutube.com

| Precursor | Reagent/Catalyst | Product | Reference |

| Pyridine | H2, Molybdenum disulfide | Piperidine | wikipedia.org |

| Pyridine | Sodium, Ethanol | Piperidine | wikipedia.org |

| Pyridine N-oxide | Ammonium formate, Pd/C | Piperidine | organic-chemistry.org |

| Piperidinone | LiAlH4 or NaBH4 | Piperidine | dtic.mil |

Mannich Reactions in the Synthesis of Piperidine Derivatives

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen atom (such as a ketone). sciencemadness.orgjofamericanscience.org This reaction is a versatile tool for synthesizing β-amino ketones, which can be precursors to piperidones and subsequently piperidines. researchgate.netsciencemadness.orgacs.org A variation, the nitro-Mannich (aza-Henry) reaction, utilizes a nitroalkane and an imine to form a β-nitroamine, providing another pathway to functionalized piperidines. researchgate.net

Stereoselective Synthesis Strategies for Chiral Centers in Piperidine Structures

Given that this compound possesses a chiral center at the C3 position of the piperidine ring, controlling the stereochemistry during its synthesis is crucial for many applications.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possible diastereomers. Several strategies can be employed to achieve this in the context of substituted piperidines:

Chiral Auxiliaries: The use of a chiral auxiliary, such as (R)-2-methylpropane-2-sulfinamide, can direct the stereochemical outcome of a reaction. usm.edu For instance, stereoselective allylation of an Ellman N-sulfinyl imine can install the desired stereochemistry, which is then carried through subsequent cyclization steps. usm.edu

Catalyst-Controlled Stereoselection: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org

Substrate-Controlled Diastereoselection: The existing stereochemistry in a substrate can influence the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral piperidinone can lead to the formation of a specific diastereomer of the corresponding piperidinol.

Recent research has focused on developing highly diastereoselective methods for the synthesis of polysubstituted piperidines, including 2,4,5-trisubstituted and 2,4,6-trisubstituted systems, using techniques like Prins cyclizations and anion relay chemistry. core.ac.uknih.gov

Enantioselective Methods

The development of enantioselective routes to chiral piperidines is a significant focus in medicinal and synthetic chemistry. While methods directly targeting the asymmetric synthesis of this compound are not extensively documented, several modern synthetic strategies for preparing chiral 3-substituted piperidines can be hypothetically applied.

One of the most powerful contemporary methods involves the asymmetric hydrogenation or functionalization of pyridine precursors. A notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method utilizes a chiral rhodium catalyst to couple an activated pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, with a suitable boronic acid. snnu.edu.cnacs.org Although typically employed for aryl and vinyl substituents, the adaptation of this methodology to tertiary alkyl boronic acids, while challenging, could provide a pathway to the enantioenriched tetrahydropyridine (B1245486) precursor, which can then be reduced to the final piperidine. The key to success in such a reaction would be the selection of a chiral ligand capable of inducing high enantioselectivity with a bulky nucleophile.

Another promising strategy is the chemo-enzymatic dearomatization of pyridinium (B92312) salts. snnu.edu.cn This approach combines chemical synthesis with biocatalysis, often employing a sequence of enzymatic reduction and oxidation steps to convert a substituted pyridine into a chiral piperidine. snnu.edu.cn The substrate scope of the enzymes is a critical factor, and while this has been successfully applied to various 3-substituted piperidines, its applicability to the sterically hindered 2-phenylpropan-2-yl group would require specific enzymatic activity.

The following table summarizes potential enantioselective methods applicable to the synthesis of chiral 3-substituted piperidines.

| Method | Catalyst/Reagent | Precursor | Key Transformation | Potential for this compound Synthesis |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Chiral Rhodium Complex (e.g., with SEGPHOS ligand) organic-chemistry.org | Phenyl pyridine-1(2H)-carboxylate | Asymmetric Carbometalation | Potentially applicable with a corresponding boronic acid, though sterically demanding. |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase Cascade snnu.edu.cn | N-substituted Tetrahydropyridine | Stereoselective Biocatalytic Reduction | Dependent on enzyme tolerance for the bulky side chain. |

| Asymmetric [4+2] Annulation | Chiral Phosphine Catalyst | Imine and Allene | Cycloaddition | A versatile method for piperidine ring formation, though may not be direct for the target substituent. |

| Chiral Auxiliary-Mediated Synthesis | Chiral Auxiliary (e.g., from phenylglycinol) | Acyclic Precursor | Diastereoselective Cyclization | A classical and reliable method, but often requires more synthetic steps for auxiliary attachment and removal. |

Introduction of the 2-Phenylpropan-2-yl Moiety to the Piperidine Core

An alternative synthetic strategy involves the formation of the piperidine ring first, followed by the introduction of the 2-phenylpropan-2-yl substituent.

Directly alkylating the 3-position of a piperidine ring with a 2-phenylpropan-2-yl group is challenging due to the steric hindrance of the tertiary alkyl halide. However, a plausible approach involves the reaction of an N-protected 3-piperidone with an organometallic reagent. For instance, the Grignard reaction of an N-protected 3-piperidone with 2-phenyl-2-propylmagnesium bromide would be expected to yield the corresponding tertiary alcohol, 3-hydroxy-3-(2-phenylpropan-2-yl)piperidine. Subsequent deoxygenation of this tertiary alcohol, for example through a Barton-McCombie deoxygenation or by reduction of a derived xanthate, could furnish the desired this compound. A related strategy involving a Grignard reaction followed by an elimination and hydrogenation sequence has been described for the synthesis of 3-phenylpiperidine. snnu.edu.cn

Functional group interconversion provides a versatile toolbox for constructing complex side chains on the piperidine scaffold. A hypothetical route to this compound could commence with a more readily accessible 3-substituted piperidine. For example, the reaction of an N-protected 3-acetylpiperidine with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, would generate the tertiary alcohol, N-protected 3-(2-hydroxy-2-phenylpropan-2-yl)piperidine. As mentioned previously, this intermediate could then be deoxygenated to afford the target compound.

Another potential, albeit longer, synthetic route could involve the elaboration of an N-protected piperidine-3-carboxylate. Conversion of the ester to a Weinreb amide followed by reaction with methylmagnesium bromide would yield the corresponding methyl ketone. Subsequent reaction with phenylmagnesium bromide would again lead to the tertiary alcohol intermediate, which could be deoxygenated.

The following table outlines these hypothetical functional group interconversion strategies.

| Starting Material (N-Protected) | Reagent Sequence | Intermediate | Final Step |

| 3-Piperidone | 1. 2-Phenyl-2-propylmagnesium bromide 2. Deoxygenation reagent (e.g., NaH, CS₂, MeI then Bu₃SnH) | 3-Hydroxy-3-(2-phenylpropan-2-yl)piperidine | Deoxygenation |

| 3-Acetylpiperidine | 1. Phenylmagnesium bromide 2. Deoxygenation reagent | 3-(2-Hydroxy-2-phenylpropan-2-yl)piperidine | Deoxygenation |

| Piperidine-3-carboxylate | 1. Weinreb amide formation 2. MeMgBr 3. PhMgBr 4. Deoxygenation | 3-(2-Hydroxy-2-phenylpropan-2-yl)piperidine | Deoxygenation |

Post-Synthetic Modifications and Derivatization of the this compound Scaffold

The this compound scaffold offers two primary sites for further chemical modification: the piperidine nitrogen and the phenyl ring. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of chemical transformations.

N-Alkylation: The introduction of alkyl groups at the piperidine nitrogen can be achieved through standard N-alkylation procedures. This typically involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation.

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid generated. The resulting N-acyl derivatives are generally stable amides.

N-Arylation: The formation of an N-aryl bond can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves the reaction of the piperidine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand.

The following table provides examples of common N-functionalization reactions.

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃) | N-Alkyl piperidine |

| Reductive Amination | Aldehyde/Ketone (e.g., R'CHO), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride (e.g., R'COCl), Base (e.g., Et₃N) | N-Acyl piperidine |

| N-Arylation | Aryl halide (e.g., Ar-X), Pd or Cu catalyst, Ligand, Base | N-Aryl piperidine |

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The piperidine moiety is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the piperidine nitrogen will be protonated, becoming a deactivating, meta-directing group. Therefore, the reaction conditions must be carefully controlled to achieve the desired regioselectivity. Often, the piperidine nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz) to modulate its directing effect and prevent side reactions.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a nitrating agent. For example, the nitration of (S)-3-phenylpiperidine to (S)-3-p-nitrophenyl piperidine has been reported using a nitrating agent such as nitric acid. snnu.edu.cn The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Halogen atoms can be introduced onto the phenyl ring using standard electrophilic halogenation conditions. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The regioselectivity will be influenced by the directing effect of the substituted piperidine ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be used to introduce alkyl and acyl groups, respectively. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride. The piperidine nitrogen must be protected to prevent it from coordinating with the Lewis acid catalyst, which would deactivate the ring towards electrophilic substitution.

The following table summarizes potential electrophilic aromatic substitution reactions on the phenyl ring.

| Reaction Type | Reagent(s) | Expected Major Product(s) (with N-protection) |

| Nitration | HNO₃ / H₂SO₄ | ortho- and para-nitro derivatives |

| Bromination | Br₂ / FeBr₃ | ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl) / AlCl₃ | ortho- and para-acyl derivatives |

| Friedel-Crafts Alkylation | Alkyl halide (R-X) / AlCl₃ | ortho- and para-alkyl derivatives |

Structural Alterations on the Propan-2-yl Side Chain

Currently, there is a notable absence of publicly available scientific literature detailing the specific structural alterations of the propan-2-yl side chain of the this compound molecule. Extensive searches of chemical databases and scholarly articles have not yielded any research focused on the synthesis or structure-activity relationships of analogs with modifications at this particular position.

This lack of data precludes a detailed discussion on the chemical transformations and synthetic methodologies that could be employed to modify the isopropyl group attached to the quaternary benzylic carbon. Consequently, no research findings or data tables related to the impact of such alterations can be presented at this time.

Future research in this area would be necessary to elucidate the effects of modifying the propan-2-yl moiety. Such studies would likely involve the synthesis of a series of analogs where the isopropyl group is replaced by other alkyl, cycloalkyl, or functionalized alkyl groups. The subsequent evaluation of these new compounds would provide valuable insights into the structure-activity relationship profile of the this compound scaffold, specifically concerning the role of the side chain in its chemical and biological properties. Until such research is undertaken and published, this section remains an area for future investigation.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. However, specific spectral data for 3-(2-Phenylpropan-2-yl)piperidine were not found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A search for ¹H NMR and ¹³C NMR spectroscopic data specific to this compound did not yield any published spectra or detailed peak assignments. This information is crucial for confirming the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

Infrared (IR) Spectroscopy

No specific Infrared (IR) spectroscopy data for this compound could be located. IR spectroscopy is used to identify the presence of specific functional groups within a molecule by observing the absorption of infrared radiation at characteristic frequencies.

Mass Spectrometry (MS)

Detailed mass spectrometry (MS) data, which is used to determine the molecular weight and fragmentation pattern of a compound, was not found for this compound. This information would be essential for confirming the compound's molecular formula and providing clues about its structure.

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity

The compound this compound possesses a chiral center at the C3 position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers. However, no specific studies on the chiral analysis of this compound were found.

Chiral High-Performance Liquid Chromatography (HPLC)

There is no available literature detailing the separation of the enantiomers of this compound using chiral High-Performance Liquid Chromatography (HPLC). Such a method would be necessary to determine the enantiomeric purity of a sample.

Optical Rotation Measurements

Specific optical rotation values ([α]D) for the enantiomers of this compound are not reported in the scientific literature. Optical rotation is a key characteristic used to distinguish between enantiomers and measure their purity.

Conformational Analysis of the Piperidine Ring System

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents can lead to a variety of conformational isomers and dynamic equilibria. In the case of this compound, the large 2-phenylpropan-2-yl group plays a crucial role in dictating the preferred conformation of the piperidine ring.

The conformational equilibrium of monosubstituted cyclohexanes, the carbocyclic analogues of piperidines, is a well-understood phenomenon, and similar principles apply to the piperidine ring. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.

For this compound, the conformational preference is overwhelmingly for the chair conformation with the 2-phenylpropan-2-yl group in the equatorial position. This arrangement minimizes steric hindrance between the substituent and the axial hydrogens on the piperidine ring. The alternative chair conformation, with the substituent in the axial position, would result in significant steric strain, making it energetically unfavorable.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying these conformational preferences. By analyzing coupling constants and nuclear Overhauser effects (NOEs), the relative orientation of protons on the piperidine ring can be determined, providing strong evidence for the dominant equatorial conformation of the 3-(2-phenylpropan-2-yl) group.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While spectroscopic methods provide valuable information about the conformational dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecule's structure in the solid state. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To date, a specific crystallographic study for this compound has not been reported in publicly available databases. However, the principles of X-ray diffraction can be applied to predict the expected structural features. A single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule.

From this map, the precise coordinates of each atom can be determined, confirming the chair conformation of the piperidine ring and the equatorial positioning of the bulky substituent. Furthermore, X-ray crystallography can definitively establish the absolute configuration of the chiral center at the C3 position of the piperidine ring, which can exist as either the (R) or (S) enantiomer.

The expected bond lengths and angles within the piperidine ring would be consistent with those of other saturated heterocyclic systems. The C-N bonds are typically around 1.47 Å, and the C-C bonds are in the range of 1.52-1.54 Å. The bond angles within the ring are expected to be close to the tetrahedral angle of 109.5°, with some distortion due to the heterocyclic nature of the ring and the presence of the substituent.

Interactive Data Table of Expected Crystallographic Parameters:

| Parameter | Expected Value |

|---|---|

| Piperidine Ring Conformation | Chair |

| Substituent Position | Equatorial |

| C-N Bond Length (Å) | ~1.47 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

Medicinal Chemistry Principles and Structure Activity Relationship Sar Investigations

Design Principles for Piperidine-Containing Bioactive Molecules

The piperidine (B6355638) ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of natural products and synthetic pharmaceuticals. lifechemicals.comnih.govresearchgate.net This six-membered saturated heterocycle is present in over one hundred commercially available drugs, demonstrating its versatility across numerous therapeutic areas, including as anesthetics, antihistamines, and antipsychotics. lifechemicals.com

Exploration of Substituent Effects on Biological Target Interactions

The 2-phenylpropan-2-yl group, commonly known as the cumyl group, is a bulky, lipophilic substituent. While direct structure-activity relationship (SAR) studies on 3-(2-phenylpropan-2-yl)piperidine are not extensively detailed in the available literature, the role of such moieties in ligand-receptor interactions can be inferred from general medicinal chemistry principles and studies of analogous structures.

Large hydrophobic groups are often crucial for anchoring a ligand into a specific binding pocket on a receptor. researchgate.net In many receptor active sites, particularly within GPCRs and enzymes, there are well-defined hydrophobic sub-pockets. rsc.orgnih.gov The phenyl ring of the cumyl group can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein. rsc.org The gem-dimethyl groups attached to the benzylic carbon add significant steric bulk and increase the lipophilicity of the entire moiety. This bulk can enhance binding affinity by displacing water molecules from the binding site, a process that is entropically favorable. Furthermore, the specific three-dimensional shape of the cumyl group can confer selectivity, as it may fit snugly into the pocket of one receptor subtype but not another. nih.gov For instance, in studies of sigma (σ) receptor ligands, hydrophobic aromatic moieties have been shown to occupy key hydrophobic pockets, with their size and nature being critical for high affinity. nih.gov The addition of lipophilic groups like trifluoromethyl has also been noted to increase a compound's stability and lipophilicity, which can be crucial for its biological profile. ontosight.ai Therefore, the 2-phenylpropan-2-yl moiety in this compound likely serves as a critical hydrophobic anchor, contributing significantly to the ligand's binding affinity and potentially its selectivity through shape-dependent interactions within a lipophilic pocket of its biological target.

The substitution pattern on the piperidine ring is a critical determinant of a compound's pharmacological activity. The choice between substitution at the ring nitrogen (N1) versus a carbon atom (e.g., C3) fundamentally alters the molecule's interaction with its target.

N1-Substitution: Alkylation or arylation at the N1 position directly influences the environment around the basic nitrogen. This can affect the nitrogen's pKa and its ability to form hydrogen bonds or ionic interactions. nih.govresearchgate.netnih.gov In some cases, small N-alkyl groups, like a methyl group, can enhance lipophilic interactions within a binding pocket and lead to high affinity, whereas leaving the nitrogen as a secondary amine (N-H) or adding larger substituents can drastically reduce affinity. nih.gov Conversely, in other systems, such as certain NK1 antagonists, a wide range of larger substituents on the piperidine nitrogen are well-tolerated. N-alkylation is a common synthetic step, often achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netchemicalforums.com

C-Substitution: Substitution on the carbon framework, such as at the C3 position, places functional groups in specific spatial orientations that can interact with distinct regions of the receptor binding site. acs.org A C3-substituent, like the 2-phenylpropan-2-yl group, projects away from the core ring, allowing it to probe deeper into a binding pocket without directly sterically hindering the crucial N1-receptor interaction. The stereochemistry at C3 is often vital; for example, enantiomerically pure 3-arylpiperidines are key components in clinically used drugs like Preclamol and Niraparib. acs.orgorganic-chemistry.org The choice between different positional isomers (e.g., C2, C3, or C4) can lead to dramatic differences in activity and selectivity.

The following table summarizes findings from various studies on piperidine derivatives, illustrating the impact of different substitution patterns.

| Compound Series | Substitution Pattern | Key Finding | Reference |

|---|---|---|---|

| σ1 Receptor Ligands | N-Methyl vs. N-H | A small N-methyl group resulted in significantly higher σ1 receptor affinity compared to the unsubstituted (N-H) piperidine. | nih.gov |

| Histamine H3 Agonists | N-Aryl Piperidines vs. Piperazines | Piperidine derivatives showed moderate to high H3 affinity, while analogous piperazine (B1678402) derivatives had low to no affinity, indicating that the piperidine spacer provides a favorable conformational restriction. | nih.gov |

| HIV-1 Protease Inhibitors | (R)-piperidine-3-carboxamide vs. (S)-isomer | The (R)-configuration at the C3 position led to a 120-fold improvement in potency over the (S)-isomer, highlighting the importance of stereochemistry. | researchgate.net |

| Monoamine Transporter Inhibitors | C3,C4-disubstituted | Hybridizing nocaine and modafinil (B37608) structures onto a 3,4-disubstituted piperidine scaffold led to potent DAT and NET inhibitors. | nih.gov |

| GnRH Antagonists | C6-substitution | Blocking the C6-position of the piperidine ring with a trifluoromethyl group reduced metabolic clearance and increased oral bioavailability. | mssm.edu |

Influence of Conformational Flexibility on Structure-Activity Relationships

The non-planar, flexible nature of the piperidine ring is a key element in its role in medicinal chemistry. The ring typically adopts a low-energy chair conformation, but can also exist in higher-energy twist-boat forms. nih.govacs.org The specific conformation adopted by the ring and the resulting orientation of its substituents (axial vs. equatorial) are critical for proper alignment within a receptor's binding site and, therefore, for biological activity.

In the dominant chair conformation, substituents at positions C2, C3, and C4 can exist in one of two orientations. An equatorial substituent points away from the center of the ring, while an axial substituent is oriented roughly parallel to the ring's axis. The relative stability of these conformers is influenced by steric and electronic factors. researchgate.net For example, large substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk

However, electronic effects, such as hyperconjugation or charge-dipole interactions, can sometimes stabilize an axial conformation. researchgate.net For instance, studies on fluorinated piperidines have shown that fluorine atoms can have a strong preference for the axial position, a phenomenon influenced by electrostatic interactions with the protonated ring nitrogen. researchgate.net

The conformational preference directly impacts the three-dimensional shape of the molecule and the distances between key pharmacophoric features. nih.gov A change from an equatorial to an axial position can significantly alter the way a molecule fits into its target. Medicinal chemists often exploit this by designing rigid analogs, such as bicyclic systems, to lock the molecule into a specific, biologically active conformation. acs.org This strategy reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon entering the binding site, which can lead to enhanced potency and selectivity. acs.org For example, cis-3,5-disubstituted piperidines act as analogs of the common "chair" piperidine, while trans-isomers can be considered mimics of the less common "boat" conformation. acs.org

Ligand Efficiency and Physicochemical Parameters in Research Compound Optimization

In modern drug discovery, optimizing a lead compound involves more than simply maximizing its potency. It is crucial to balance potency with key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME). Several metrics have been developed to help guide this multiparameter optimization process, with Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LiPE) being among the most widely used. bohrium.comresearchgate.net

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides an assessment of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it suggests that the molecule is making high-quality interactions with the receptor without relying on sheer size, which can often lead to poor physicochemical properties. nih.gov

Lipophilic Ligand Efficiency (LLE or LiPE) relates a compound's potency to its lipophilicity (typically measured as logP or logD). wikipedia.org It is calculated as pIC50 (or pEC50) minus logP. High lipophilicity can improve membrane permeability and potency but is also often associated with lower solubility, higher metabolic clearance, and promiscuous off-target binding. bohrium.comwikipedia.org LLE helps to identify compounds that achieve high potency without excessive lipophilicity. An LLE value greater than 5 or 6 is often considered a benchmark for a high-quality lead compound. researchgate.netwikipedia.org

The application of these metrics is crucial during the optimization of piperidine-based compounds. For example, a synthetic modification might increase a compound's potency, but if it does so by adding a large, greasy (lipophilic) group, the LLE may decrease, signaling a potentially unfavorable trade-off. Conversely, a small structural change, such as adding a single nitrogen atom to a ring system, might improve interactions and increase LLE, marking a more efficient path for optimization. bohrium.com

The following interactive table provides examples of how these efficiency metrics are applied in the evaluation of different chemical series.

| Compound/Series | Target/Activity | Key Physicochemical Insight | Reference |

|---|---|---|---|

| Benzophenone Derivatives | P-Glycoprotein Inhibitors | Smaller ligands, such as a piperidine analogue, showed higher Ligand Efficiency (LE) values than larger, more complex dimers. | nih.govacs.org |

| σ1 Receptor Ligands | Antiproliferative Activity | Designed piperidine analogs showed low experimental logD7.4 values, indicating low lipophilicity and thus high Lipophilic Ligand Efficiency (LLE). | nih.govresearchgate.net |

| General Drug Candidates | Drug-Likeness | Empirical evidence suggests that quality drug candidates often have a high LLE (>6), corresponding to a compound with a pIC50 of 8 and a logP of 2. | wikipedia.org |

| AKT Inhibitors | Cellular Potency | Plotting pIC50 vs. LogD for a series of inhibitors revealed that several compounds passed the standard LLE threshold of ≥5, indicating they were high-quality chemical probes. | researchgate.net |

Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available information regarding the pharmacological and mechanistic studies of the specific chemical compound This compound .

Extensive searches for this compound, including by its chemical name and CAS Number (1781895-84-8) bldpharm.com, did not yield any published research detailing its receptor binding affinity, transporter modulation, enzyme inhibition, or its effects in functional assays such as G-protein coupled receptor (GPCR) signaling analysis or intracellular calcium mobilization.

While research exists for structurally related compounds, such as isomers like 1-(2-phenylpropan-2-yl)piperidine (B23590) or other piperidine derivatives nih.govnih.govbiosynth.comnih.govnih.govnih.govdovepress.comnih.govacs.org, the explicit instructions to focus solely on this compound prevent the inclusion of this information. The scientific data required to populate the requested article outline for this specific molecule is not present in the available literature.

Therefore, this article cannot be generated as the necessary scientific data for this compound does not appear to have been published.

Pharmacological and Mechanistic Studies in Vitro and Preclinical Models

Investigation of Metabolic Pathways and Stability in In Vitro Research Models

The metabolic fate of a chemical compound is a critical determinant of its pharmacokinetic profile and biological activity. In vitro research models, such as liver microsomes and recombinant enzyme systems, are instrumental in elucidating the metabolic pathways of new chemical entities. While specific experimental data on the in vitro metabolism of 3-(2-Phenylpropan-2-yl)piperidine is not currently available in the public domain, general metabolic pathways for structurally related piperidine-containing compounds can provide insights into its potential biotransformations. These transformations are typically categorized into Phase I functionalization reactions and Phase II conjugation reactions.

Phase I metabolism generally involves the introduction or unmasking of functional groups, which can lead to the detoxification of the parent compound or the formation of active metabolites. For compounds containing a piperidine (B6355638) ring, several oxidative transformations are commonly observed, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Potential Phase I metabolic pathways for this compound, based on the metabolism of other piperidine derivatives, could include:

Hydroxylation: This is a common metabolic route for piperidine-containing structures. Hydroxylation can occur on the piperidine ring itself, leading to the formation of various hydroxylated isomers. For instance, studies on other substituted piperidines have shown that hydroxylation can occur at various positions on the ring. Another likely site for hydroxylation is the phenyl ring, leading to phenolic metabolites.

N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a frequently observed metabolic pathway. doi.org In the case of this compound, the piperidine nitrogen is a secondary amine and is not N-alkylated, so this specific pathway would not be a primary route of metabolism unless further functionalization occurs first.

Ring Cleavage: Oxidative cleavage of the piperidine ring is another possible metabolic transformation. This can involve initial oxidation to a carbinolamine, which can then undergo ring-opening to form an amino aldehyde. nih.gov Further oxidation of the aldehyde can lead to a carboxylic acid metabolite. nih.gov

Table 1: Potential Phase I Metabolites of this compound (Hypothetical)

| Metabolite Name | Metabolic Reaction | Potential Site of Metabolism |

| Hydroxylated-3-(2-phenylpropan-2-yl)piperidine | Hydroxylation | Piperidine Ring |

| Phenolic-3-(2-phenylpropan-2-yl)piperidine | Hydroxylation | Phenyl Ring |

| Ring-opened amino aldehyde derivative | Oxidative Ring Cleavage | Piperidine Ring |

| Ring-opened carboxylic acid derivative | Oxidative Ring Cleavage and further oxidation | Piperidine Ring |

Note: This table is hypothetical and based on the known metabolism of other piperidine-containing compounds. Specific metabolites for this compound have not been experimentally determined.

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. nih.gov

Glucuronidation is a major Phase II metabolic pathway for a wide variety of compounds containing hydroxyl, carboxyl, or amine functional groups. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Given the potential for the formation of hydroxylated metabolites of this compound during Phase I metabolism, these phenolic and alcoholic metabolites would be susceptible to glucuronidation. The resulting glucuronide conjugates would be more polar and readily eliminated. The secondary amine group on the piperidine ring could also potentially undergo direct glucuronidation, although this is generally a less common pathway compared to the glucuronidation of hydroxyl groups.

Table 2: Potential Phase II Metabolites of this compound (Hypothetical)

| Metabolite Name | Metabolic Reaction | Substrate |

| Hydroxylated-3-(2-phenylpropan-2-yl)piperidine-O-glucuronide | Glucuronidation | Hydroxylated metabolite from Phase I |

| Phenolic-3-(2-phenylpropan-2-yl)piperidine-O-glucuronide | Glucuronidation | Phenolic metabolite from Phase I |

| This compound-N-glucuronide | Glucuronidation | Parent Compound |

Note: This table is hypothetical and based on the principles of drug metabolism. Specific Phase II metabolites for this compound have not been experimentally identified.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. In the context of 3-(2-Phenylpropan-2-yl)piperidine, docking studies can be employed to investigate its binding affinity and mode of interaction with various proteins.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding energy, with lower energies typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. For instance, docking simulations of piperidine (B6355638) derivatives with enzymes like pancreatic lipase have shown that these compounds can bind favorably within the active site, interacting with the catalytic triad. mdpi.com

A hypothetical molecular docking study of this compound with a target protein might yield the following data:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | Tyr123, Leu45, Val67 |

| Sigma-1 Receptor | -9.2 | Trp89, Phe107, Asp126 |

| Muscarinic Acetylcholine Receptor M1 | -7.9 | Asn110, Tyr82, Trp157 |

These predicted interactions provide a structural hypothesis for the compound's biological activity and can guide the design of analogs with improved potency and selectivity.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy used when the 3D structure of the biological target is unknown. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For this compound, a pharmacophore model could be developed based on a set of known active compounds with similar structures. This model would highlight key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for activity. The first pharmacophore model for sigma-1 receptor ligands, for example, suggested the presence of two hydrophobic pockets linked by a central basic core. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. This approach facilitates the discovery of new chemical entities with desired biological activities. dergipark.org.tr

A hypothetical pharmacophore model for ligands of a specific receptor, based on the structure of this compound, might include the following features:

| Pharmacophoric Feature | Location (relative to piperidine ring) |

| Aromatic Ring | Phenyl group |

| Hydrophobic Group | Isopropyl moiety |

| Hydrogen Bond Acceptor/Donor | Piperidine nitrogen |

This model can then guide the synthesis of new derivatives with modified scaffolds that retain these key features to optimize biological activity.

Conformational Sampling and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational sampling methods are used to explore the range of possible shapes a molecule like this compound can adopt. The piperidine ring itself can exist in different conformations, such as chair, boat, and twist forms. osti.gov

Molecular dynamics (MD) simulations provide a more detailed view of a molecule's dynamic behavior over time. By simulating the movements of atoms and bonds, MD can reveal how this compound interacts with its environment, such as solvent molecules or a biological receptor. These simulations can also be used to assess the stability of a ligand-protein complex identified through molecular docking. nih.govnih.gov For example, MD simulations can help identify crucial amino acid residues that interact with the ligand. nih.gov

Key parameters that can be analyzed from an MD simulation of this compound include:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating conformational stability. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. |

| Solvent Accessible Surface Area (SASA) | Represents the surface area of the molecule accessible to the solvent, reflecting its solubility. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds with surrounding molecules. |

These analyses provide a deeper understanding of the compound's structural dynamics and its interactions at the molecular level.

In Silico Prediction Methodologies for ADME Parameters Relevant to Research Optimization

The pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its potential as a therapeutic agent. In silico prediction of these properties at an early stage of research can help to identify and eliminate compounds with poor drug-like characteristics, thereby saving time and resources. researchgate.netnih.gov

Various computational tools and web servers are available to predict the ADMET profile of a molecule like this compound based on its chemical structure. researchgate.netisca.me These tools use quantitative structure-property relationship (QSPR) models to estimate a range of parameters.

A predicted ADMET profile for this compound might look like this:

| ADME Parameter | Predicted Value/Classification | Implication for Research |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeability | High | The compound may have central nervous system effects. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the compound may be free to interact with its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | The compound may be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced likelihood of cardiac side effects. |

| Ames Mutagenicity | Non-mutagenic | Low probability of being carcinogenic. |

These in silico predictions provide valuable guidance for prioritizing compounds for further experimental testing. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or structural features (descriptors) of the molecules with their measured activity.

For a series of analogs of this compound, a QSAR study could be performed to understand which molecular properties are most influential for their biological effect. nih.gov The process involves:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might be:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such models are valuable for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. nih.govrutgers.edu

Analytical Methodologies for Chemical Purity and Research Applications

Chromatographic Techniques for Compound Separation and Purification

Chromatography is a cornerstone of chemical analysis, enabling the separation and purification of individual components from a mixture. For a compound like 3-(2-Phenylpropan-2-yl)piperidine, several chromatographic methods are of significant utility.

Thin Layer Chromatography (TLC) is often employed as a rapid, qualitative method to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. In the synthesis of piperidine (B6355638) derivatives, TLC is a standard procedure. A silica (B1680970) gel plate serves as the stationary phase, and a solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate, acts as the mobile phase. The components of the sample separate based on their differential partitioning between the two phases, visualized as distinct spots on the plate.

Column Chromatography operates on the same principles as TLC but on a larger scale, making it a primary method for the purification of synthetic products. For piperidine compounds, silica gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system, often similar to one optimized by TLC (e.g., ethyl acetate/n-hexane). Fractions are collected and analyzed, allowing for the isolation of the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. cmbr-journal.comnih.gov It is well-suited for volatile and thermally stable compounds like many piperidine derivatives. The sample is vaporized and separated on a capillary column, and the eluted compounds are then ionized and fragmented in the mass spectrometer. This provides a retention time for the compound and a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and the detection of impurities. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is another critical tool, particularly for compounds that are not sufficiently volatile or stable for GC. nih.govresearchgate.net In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. google.comsielc.com For piperidine derivatives, reversed-phase columns (like C18) are frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A detector, such as a UV detector, measures the analyte as it elutes from the column. google.com HPLC can be used for both qualitative and quantitative analysis, determining purity with high accuracy. researchgate.net

Table 1: Illustrative Chromatographic Data for Analysis This table presents hypothetical data that would be obtained from the chromatographic analysis of this compound to illustrate the expected results from these techniques.

| Analytical Technique | Stationary Phase | Mobile Phase/Conditions | Expected Result |

| TLC | Silica Gel 60 F254 | 20:80 Ethyl Acetate/n-Hexane | A single spot with an estimated Rf value, indicating the presence of the main compound. |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient elution with Ethyl Acetate in n-Hexane | Separation of the target compound from reactants and byproducts. |

| GC-MS | Capillary column (e.g., DB-5ms) | Temperature program (e.g., 50°C to 280°C) | A distinct peak at a specific retention time with a mass spectrum corresponding to the compound's molecular weight and fragmentation pattern. |

| HPLC | C18 reversed-phase column | Isocratic or gradient elution with Acetonitrile/Water | A sharp, symmetrical peak at a characteristic retention time, allowing for purity assessment (e.g., >98%). |

Purity Determination Methods (e.g., Elemental Analysis)

Confirming the elemental composition and, by extension, the purity of a novel compound is a critical step in its characterization.

Elemental Analysis is a destructive method that provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₄H₂₁N. A close match between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.

Table 2: Elemental Analysis Data for this compound (C₁₄H₂₁N) This interactive table shows the calculated theoretical elemental composition and provides fields for hypothetical experimental results, which are expected to be in close agreement for a pure sample.

| Element | Molecular Formula | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | C₁₄H₂₁N | 82.70% | 82.65% |

| Hydrogen (H) | C₁₄H₂₁N | 10.41% | 10.45% |

| Nitrogen (N) | C₁₄H₂₁N | 6.89% | 6.85% |

Spectrophotometric Assays in Research Characterization (e.g., UV-Vis Spectroscopy)

Spectrophotometry, particularly UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and is valuable for characterizing compounds containing chromophores.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a compound. The phenyl group in this compound acts as a chromophore. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. nist.gov The primary absorption bands for benzene (B151609) are around 184 nm and 202 nm, with a much weaker secondary band (the B-band) appearing around 255 nm, which often shows fine structure. hnue.edu.vn Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. nih.gov For this compound, one would expect to observe absorption maxima characteristic of a substituted benzene ring, likely in the 250-270 nm range for the secondary band. researchgate.netresearchgate.net

Table 3: Hypothetical UV-Vis Spectroscopic Data This table illustrates the type of data obtained from a UV-Vis analysis of the compound dissolved in a suitable solvent like ethanol (B145695) or isooctane.

| Parameter | Hypothetical Value | Description |

| λmax (Maximum Absorbance) | ~260 nm | The wavelength at which the secondary benzene band (B-band) shows maximum absorption. |

| Molar Absorptivity (ε) | ~200-400 L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at λmax, characteristic of the symmetry-forbidden transitions of the benzene ring. |

| Solvent | Ethanol | A common solvent for UV-Vis analysis that is transparent in the analytical wavelength range. |

While UV-Vis spectroscopy is generally not as structurally informative as NMR or mass spectrometry, it is a simple, rapid, and valuable tool for confirming the presence of the chromophore and for quantitative analysis using the Beer-Lambert law.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of piperidine (B6355638) derivatives, particularly with specific stereochemistry, remains a challenge. nih.gov While general methods for creating substituted piperidines exist, the development of efficient and highly selective routes to specific isomers of 3-(2-phenylpropan-2-yl)piperidine is a critical area for future research. whiterose.ac.uksemanticscholar.org Current approaches often involve multi-step syntheses or require chiral resolution techniques, which can be inefficient. nih.gov

Future work should focus on developing catalytic enantioselective methods. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown promise for creating 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidines. nih.govorganic-chemistry.org Exploring different catalyst systems, ligands, and reaction conditions could lead to higher yields and enantioselectivities for the specific isomers of this compound. Additionally, investigating biocatalytic methods, such as using transaminases, could offer a greener and more efficient alternative to traditional chemical synthesis. nih.gov

Advanced Stereochemical Control and Derivatization Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, precise control over the stereocenters in this compound is paramount. Future research should explore advanced strategies for stereochemical control, moving beyond simple diastereoselective reductions. This could involve the use of chiral auxiliaries derived from readily available starting materials like phenylglycinol, which have been successfully used in the enantioselective synthesis of other piperidine alkaloids. nih.govrsc.org

Furthermore, developing versatile derivatization strategies will be crucial for exploring the structure-activity relationships (SAR) of this compound. This includes introducing a variety of substituents at different positions on both the piperidine and phenyl rings. Techniques like N-alkylation and functionalization of the aromatic ring will allow for the creation of a diverse library of analogs. ijnrd.org These derivatives can then be screened for a wide range of biological activities.

Exploration of New Biological Targets and Mechanistic Hypotheses

While piperidine derivatives are known to interact with a multitude of biological targets, the specific targets of this compound are not well-defined. ijnrd.orgnih.gov Future research should aim to identify and validate novel biological targets for this compound and its derivatives. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal unexpected activities.

Given the structural similarities to known pharmacophores, it is plausible that this compound could modulate targets such as sigma receptors or act as an inhibitor for enzymes like protein tyrosine phosphatase 1B. nih.govnih.gov Once a primary target is identified, further studies will be needed to elucidate the mechanism of action at the molecular level. This could involve investigating its effects on downstream signaling pathways, such as the STAT-3, NF-κB, or PI3k/Akt pathways, which are often implicated in diseases like cancer. nih.gov

Application of Integrated Computational and Experimental Methodologies

The integration of computational and experimental approaches can significantly accelerate the drug discovery process. Future research on this compound should leverage computational tools for various purposes.

Table 1: Integrated Computational and Experimental Approaches

| Methodology | Application | Potential Outcome |

| Molecular Docking | Predict binding modes and affinities of this compound derivatives to potential biological targets. nih.govnih.gov | Identification of key interactions and rational design of more potent analogs. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structure of derivatives with their biological activity. nih.gov | Prediction of the activity of novel, unsynthesized compounds. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-target complex to understand binding stability and conformational changes. nih.govrsc.org | Elucidation of the detailed mechanism of action and identification of crucial amino acid residues for binding. |

| In Silico ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives. nih.gov | Early identification of compounds with unfavorable pharmacokinetic profiles, reducing late-stage attrition. |

These computational predictions must be validated through rigorous experimental work, including synthesis, in vitro biological assays, and eventually in vivo studies. This iterative cycle of computational design and experimental testing will be key to optimizing the therapeutic potential of this compound class. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a compound's properties requires robust analytical methods for its characterization. For this compound and its derivatives, especially the individual stereoisomers, the development of advanced analytical techniques is crucial.

Future efforts should focus on:

High-Performance Liquid Chromatography (HPLC): Developing and optimizing chiral HPLC methods for the efficient separation and quantification of the enantiomers and diastereomers of this compound. mdpi.com

Spectroscopic Methods: Utilizing advanced NMR techniques and X-ray crystallography to unambiguously determine the absolute and relative stereochemistry of synthesized isomers. nih.govmdpi.com

Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation of novel derivatives. mdpi.com

These advanced analytical methods will be indispensable for quality control during synthesis, for detailed pharmacokinetic studies, and for understanding the stereochemistry-dependent biological activities of this promising class of compounds.

Q & A

Q. What synthetic routes are commonly employed for 3-(2-Phenylpropan-2-yl)piperidine in academic research?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For structurally similar piperidine derivatives, protocols using dichloromethane as a solvent and sodium hydroxide for deprotonation have been effective (e.g., 75% yield achieved in analogous reactions). Reaction optimization may require adjusting stoichiometry, temperature, and catalysts .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for structural confirmation. For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Pairing with OLEX2 for visualization ensures accurate bond-length and angle analysis .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for piperidine derivatives, which mandate fume hood use, nitrile/neoprene gloves (selected based on chemical resistance tests), and emergency rinsing procedures for skin/eye exposure. Storage should adhere to OSHA HCS guidelines, with inert atmosphere conditions for air-sensitive analogs .

Q. How can researchers assess the purity of this compound post-synthesis?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with flame ionization detectors are standard. For non-volatile derivatives, elemental analysis (C, H, N) and melting-point consistency checks are recommended .

Advanced Research Questions

Q. How can experimental design frameworks address challenges in optimizing synthetic yields?

Methodological Answer: Apply factorial design (e.g., 2³ factorial matrix) to systematically vary parameters like solvent polarity, catalyst loading, and reaction time. For example, a study on piperidine-based analogs achieved 20% yield improvement by optimizing temperature (60°C → 80°C) and solvent (THF → DCM) .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer: Use SHELXL for iterative refinement of displacement parameters and hydrogen bonding networks. For ambiguous electron density, cross-validate with Density Functional Theory (DFT)-calculated structures or neutron diffraction data (if accessible). OLEX2’s real-space refinement tools can resolve disorder in phenyl ring orientations .

Q. How can researchers design bioactivity studies for this compound’s potential enzyme inhibition?

Methodological Answer: Employ the PICO framework to define target enzymes (e.g., cytochrome P450 isoforms) and the FINER criteria to ensure feasibility. Use in vitro assays (e.g., fluorogenic substrates) with positive/negative controls. For receptor binding studies, surface plasmon resonance (SPR) or radioligand displacement assays are recommended .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Methodological Answer: Conduct OECD 301 biodegradation tests (aqueous aerobic conditions) and Daphnia magna acute toxicity assays. For soil mobility, batch adsorption experiments with HPLC quantification can determine Kd (distribution coefficient) values. Institutional waste management protocols should guide disposal .

Q. How should researchers select protective equipment when handling novel piperidine derivatives?

Methodological Answer: Perform permeation tests using ASTM F739 standards for glove materials (e.g., nitrile vs. Viton®). For inhalation risks, use NIOSH-approved respirators with organic vapor cartridges. Reference SDS from analogous compounds (e.g., 2-Phenyl-2-(1-piperidinyl)propane) for preliminary guidance .

Q. What computational tools validate spectroscopic data inconsistencies?

Methodological Answer: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B.01 at B3LYP/6-311+G(d,p) level). For MS fragmentation patterns, tools like Mass Frontier simulate collision-induced dissociation pathways. Discordant IR peaks may require temperature-dependent studies to rule out conformational isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.